molecular formula C26H22N4O3S B2717255 4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione CAS No. 687581-54-0

4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B2717255
CAS No.: 687581-54-0
M. Wt: 470.55
InChI Key: YPAYYXXCDDJYTP-UHFFFAOYSA-N
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Description

The compound 4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a structurally intricate heterocyclic molecule featuring:

  • A pyrido[1,2-a]pyrimidin-4-one core, which is associated with bioactive properties such as antimicrobial or kinase inhibition .
  • A benzyl group at position 4, likely enhancing lipophilicity and influencing receptor binding .
  • An 8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-diene framework, a fused tricyclic system incorporating sulfur and nitrogen atoms. This motif is rare but shares similarities with spiro and fused heterocycles reported in antimicrobial and antitumor agents .

While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs highlight the importance of heteroatom positioning and fused-ring systems in modulating reactivity and bioactivity.

Properties

IUPAC Name

3-benzyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4a,5,6,7,8,9a-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c31-22-14-18(27-21-12-6-7-13-28(21)22)16-30-25-23(19-10-4-5-11-20(19)34-25)24(32)29(26(30)33)15-17-8-2-1-3-9-17/h1-3,6-9,12-14,23,25H,4-5,10-11,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAZPSNPZMCTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3C(S2)N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=O)N6C=CC=CC6=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety of this compound chelate the Mg^2+ ion.

Biochemical Pathways

The compound affects the life cycle of the HIV-1 virus, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation. By inhibiting the integrase, this compound prevents the integration of the viral DNA into the host genome, thereby disrupting the replication of the virus.

Pharmacokinetics

The ADME properties and bioavailability of 4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[740It is noted that all tested compounds presented no significant cytotoxicity at a concentration of 100 μm.

Result of Action

The molecular and cellular effects of the compound’s action result in moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures. Some of the synthesized compounds exhibited inhibition rates of 51% and 48% at a concentration of 100 μM.

Biological Activity

4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a complex synthetic compound that belongs to a class of pyrido-pyrimidine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the fields of oncology and neurodegenerative diseases.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the pyrido and pyrimidine rings suggests potential interactions with various biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Many pyrido-pyrimidine derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For instance, related compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Neuroprotective Effects : Some derivatives have demonstrated potential in treating neurodegenerative diseases such as Alzheimer's by acting as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition is significant as it may enhance cholinergic neurotransmission.
  • Antimicrobial Properties : Certain related compounds have exhibited antimicrobial activity against various pathogens, suggesting a broader therapeutic potential.

Case Studies

  • Anticancer Activity :
    • A study evaluating the efficacy of pyrido-pyrimidine derivatives found that specific modifications led to enhanced inhibition of CDK4/6 with IC50 values in the low micromolar range, indicating strong anticancer potential .
  • Neuroprotective Effects :
    • A recent investigation into benzyl-pyridinium derivatives revealed that they could inhibit AChE with an IC50 value of 5.90 μM and BuChE with an IC50 value of 6.76 μM . These findings suggest that modifications similar to those in 4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia could yield compounds with significant neuroprotective properties.
  • Antimicrobial Activity :
    • Research on thiazolidine derivatives indicated that modifications to the pyrido-pyrimidine structure could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Data Tables

Biological Activity IC50 Value (μM) Reference
AChE Inhibition5.90
BuChE Inhibition6.76
CDK InhibitionLow micromolar
Antimicrobial ActivityVaries

Scientific Research Applications

Medicinal Chemistry

The compound's structural components suggest potential applications in drug development due to its biological activity. Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant pharmacological properties, including:

  • Antitumor Activity : Compounds related to this structure have been linked to antitumor effects, with specific derivatives showing efficacy against various cancer cell lines .
  • Anti-inflammatory Properties : The fused heterocyclic system has been shown to possess anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .

Catalysis

Recent studies have highlighted the use of this compound in catalytic processes:

  • Photoredox Catalysis : The compound can participate in photoredox reactions for C–H arylation, which is crucial for synthesizing complex organic molecules . This method allows for the formation of new carbon-carbon bonds under mild conditions.

Material Science

The fluorescent properties of certain derivatives make them suitable for applications in materials science:

  • Fluorescent Sensing : The ability of some derivatives to act as fluorescent probes can be utilized in sensing applications, particularly in biological imaging and diagnostics .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing a variety of other biologically active compounds through various chemical transformations:

  • Chalcogenation Reactions : Metal-free C–3 chalcogenation reactions have been developed using this compound to create sulfenylated and selenylated derivatives with high yields . These derivatives have potential applications in medicinal chemistry due to their enhanced biological properties.

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntitumor agents
Medicinal ChemistryAnti-inflammatory drugs
CatalysisPhotoredox C–H arylation
Material ScienceFluorescent sensing
SynthesisChalcogenation reactions

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of pyrido[1,2-a]pyrimidine derivatives, revealing that certain modifications to the structure resulted in enhanced cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Photoredox Catalysis

Research published on the use of this compound in photoredox catalysis demonstrated successful C–H arylation reactions under visible light irradiation. This work emphasizes the importance of such transformations in synthesizing complex organic molecules efficiently.

Comparison with Similar Compounds

Key Observations:

  • Synthetic Methods: The target compound likely requires stepwise condensation, similar to spiro-thia-diaza systems (e.g., 4a), which employ reflux in acetic acid with NaOAc . In contrast, coumarin-pyrimidinone hybrids (4i) use Cs₂CO₃ in DMF for nucleophilic substitution .
  • Spectral Trends : Aromatic protons in analogs resonate at δ 6.5–8.2 , while C=O and C=N stretches appear consistently near 1720 cm⁻¹ and 1630 cm⁻¹, respectively .

Functional Group and Bioactivity Correlations

  • Pyrido-Pyrimidinone Core: Present in both the target compound and thieno[2,3-d]pyrimidin derivatives (8a–j), this motif is linked to antimicrobial activity, particularly against Gram-positive bacteria .
  • Benzyl/Benzothiazole Groups: The benzyl group in the target compound may mimic the 4-dimethylaminophenyl group in 6, which enhances π-π stacking in receptor binding .
  • Sulfur Incorporation : Thia-diaza systems (target, 4a , 8a–j ) exhibit improved bioavailability over oxygen-containing analogs due to sulfur’s polarizability and hydrogen-bonding capacity .

Similarity Coefficient Analysis

Using Tanimoto and other coefficients (), the target compound shares >70% structural similarity with 4a (spiro-thia-diaza) and 8a–j (thieno-pyrimidins) based on:

  • Common heteroatoms (N, S) and fused-ring systems.
  • Presence of electron-withdrawing groups (e.g., nitro, carbonyl) .

However, the tricyclic framework in the target compound reduces similarity with spiro systems (e.g., 6 ), highlighting the need for multi-parameter similarity assessments .

Q & A

Q. What synthetic strategies are recommended for constructing the tricyclic core of this compound, and how can reaction yields be optimized?

The tricyclic framework can be synthesized via multi-step reactions involving cyclocondensation and benzylation. For example, refluxing intermediates with sodium acetate in glacial acetic acid (12–14 hours) promotes cyclization, as demonstrated in analogous spirocyclic systems . Yield optimization may involve adjusting stoichiometry, using microwave-assisted heating, or introducing catalytic bases like triethylamine. Recrystallization from ethanol or methanol is effective for purification .

Q. Which spectroscopic techniques are essential for structural confirmation?

Critical methods include:

  • 1H/13C NMR to assign protons and carbons (e.g., δ 2.62 ppm for N-CH3 in spirocyclic analogs) .
  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1720 cm⁻¹, C=N at ~1630 cm⁻¹) .
  • HRMS for precise molecular weight validation (e.g., observed vs. calculated mass error <5 ppm) .
  • Elemental analysis to verify purity (e.g., C, H, N, S within 0.4% of theoretical values) .

Q. How can researchers ensure purity during isolation from complex mixtures?

Purification methods include:

  • Recrystallization (e.g., ethanol or methanol) to remove unreacted starting materials .
  • Column chromatography using silica gel and gradients of ethyl acetate/hexane for polar intermediates.
  • HPLC with C18 columns for high-resolution separation of stereoisomers or tautomers .

Q. What are common synthetic precursors for the pyrido[1,2-a]pyrimidin-4-one moiety?

Key precursors include:

  • 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives, synthesized via cyclocondensation of aminopyridines with diketones .
  • Benzyl-protected intermediates to prevent unwanted side reactions during alkylation steps .

Q. How is the thia-diazatricyclo system stabilized under varying reaction conditions?

Stabilization strategies involve:

  • Low-temperature reactions to minimize ring-opening.
  • Chelating agents (e.g., Na⁺/K⁺ ions) to reduce sulfur-mediated decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges during benzylation of the pyrido-pyrimidine core be addressed?

Regioselectivity is influenced by:

  • Electronic directing groups (e.g., nitro or methoxy substituents) to guide benzylation to specific positions .
  • Steric effects : Bulkier benzyl halides favor substitution at less hindered sites. Computational modeling (DFT) predicts reactive sites based on electron density maps .

Q. What methodologies resolve conflicting spectral data (e.g., unexpected downfield shifts in 13C NMR)?

Discrepancies may arise from tautomerism or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) to correlate ambiguous signals .
  • Dynamic NMR experiments to detect tautomeric equilibria in solution .
  • X-ray crystallography for definitive solid-state structural confirmation .

Q. How can competing side reactions during spirocyclic ring formation be mitigated?

Mitigation strategies:

  • Stoichiometric control of reagents (e.g., limiting benzaldehyde to 1.1 equivalents) .
  • Temperature modulation : Lower temperatures reduce dimerization; higher temperatures accelerate cyclization.
  • Additives like molecular sieves to absorb byproducts (e.g., water in condensation reactions) .

Q. What computational tools predict the stability of tautomeric forms in the pyrido-pyrimidine system?

Tools include:

  • Density Functional Theory (DFT) to calculate relative energies of tautomers .
  • Molecular dynamics simulations to assess solvent effects on tautomeric populations .
  • NMR chemical shift prediction software (e.g., ACD/Labs) to compare experimental and theoretical data .

Q. How should stability studies be designed to evaluate degradation under physiological conditions?

Protocol recommendations:

  • Stress testing : Expose the compound to pH 1–13 buffers, heat (40–80°C), and UV light .
  • HPLC-MS monitoring to track degradation products (e.g., hydrolysis of the thia-diazatricyclo ring) .
  • Kinetic modeling to derive shelf-life estimates under accelerated conditions .

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